

Diisopropylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropylamine hydrochloride*

Cat. No.: B1251645

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CAS Number: 819-79-4

Chemical Structure:

- IUPAC Name: N-propan-2-ylpropan-2-amine;hydrochloride
- Molecular Formula: C₆H₁₅N·HCl
- Molecular Weight: 137.65 g/mol
- SMILES: CC(C)NC(C)C.Cl

This technical guide provides an in-depth overview of **diisopropylamine hydrochloride**, a compound of interest for researchers, scientists, and drug development professionals. The following sections detail its chemical properties, relevant experimental protocols, and known biological activities, with a focus on its metabolic relationship to the inhibition of the pyruvate dehydrogenase kinase 4 (PDK4) signaling pathway.

Chemical and Physical Properties

Diisopropylamine hydrochloride is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Melting Point	210 - 218 °C	
Water Solubility	Soluble	
Storage Temperature	Room Temperature (Recommended <15°C in a cool, dark place)	
Stability	Hygroscopic, store under inert gas	

Experimental Protocols

Synthesis of Diisopropylamine Hydrochloride

A common method for the synthesis of diisopropylamine, the precursor to its hydrochloride salt, involves the reductive amination of acetone with ammonia.

Protocol for Synthesis of Diisopropylamine:

- Reaction Setup: In a fixed-bed microreactor, combine acetone, ammonia, and hydrogen gas.
- Catalyst: Employ a catalyst mixture of nickel, copper, and clay.
- Reaction Conditions: Maintain the reaction temperature between 150-220°C under normal pressure.
- Conversion: This process typically achieves an acetone conversion rate of 98%.
- Purification: The resulting crude product, a mixture of mono- and diisopropylamine, is purified by rectification to yield pure diisopropylamine.
- Salt Formation: To obtain **diisopropylamine hydrochloride**, the purified diisopropylamine is then reacted with hydrochloric acid in a suitable solvent, followed by crystallization.

Analytical Methods for Diisopropylamine Quantification

Accurate quantification of diisopropylamine is crucial in various research and development settings. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:

This protocol is adapted for the simultaneous determination of residual diisopropylamine (DIPA) and other amines in an active pharmaceutical ingredient (API).

- **Instrumentation:** An Agilent 7890 GC system equipped with a flame ionization detector (FID) and an autosampler is used.
- **Column:** An Agilent CP-Volamine column (30 m × 0.32 mm, 5 µm film) provides good resolution for volatile amines.
- **Inlet Liner:** A Restek Siltek® liner is recommended to improve sensitivity.
- **Sample Preparation:**
 - Prepare a stock solution of diisopropylamine in a suitable solvent (e.g., acetonitrile).
 - Create standard and linearity solutions by diluting the stock solution to the desired concentrations (e.g., 3 to 16 µg/mL).
 - Dissolve the API sample in the same solvent to a known concentration (e.g., 25 mg/mL).
- **Chromatographic Conditions:**
 - **Injection Volume:** 1 µL
 - **Injector Temperature:** 250°C
 - **Oven Temperature Program:** Start at 50°C, hold for 2 minutes, then ramp to 220°C at 20°C/min, and hold for 2 minutes.
 - **Detector Temperature:** 280°C
 - **Carrier Gas:** Helium at a constant flow rate.

- Data Analysis: Quantify the amount of diisopropylamine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC) Protocol:

This protocol outlines a reverse-phase HPLC method for the analysis of diisopropylamine.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A Newcrom R1 reverse-phase column is suitable for this application.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier. For non-MS detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted.
- Sample Preparation: Dissolve the sample containing diisopropylamine in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Detection Wavelength: Determined by the UV absorbance of diisopropylamine or a derivatized form.
 - Injection Volume: Typically 10-20 μ L.
- Data Analysis: As with GC, quantification is achieved by comparing the peak area of the analyte to a standard curve.

Biological Activity and Signaling Pathways

While **diisopropylamine hydrochloride** itself has been investigated for its hypotensive effects, a significant body of research into its mechanism of action is linked to its role as a metabolite of diisopropylamine dichloroacetate (DADA). DADA is known to be metabolized into diisopropylamine (DIPA) and dichloroacetate (DCA). The dichloroacetate component is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.

Hypotensive Effects of Diisopropylamine Hydrochloride

Clinical studies have demonstrated the blood pressure-lowering effects of **diisopropylamine hydrochloride** in hypertensive patients.

Hemodynamic Effects of Intravenous **Diisopropylamine Hydrochloride** in Hypertensive Patients:

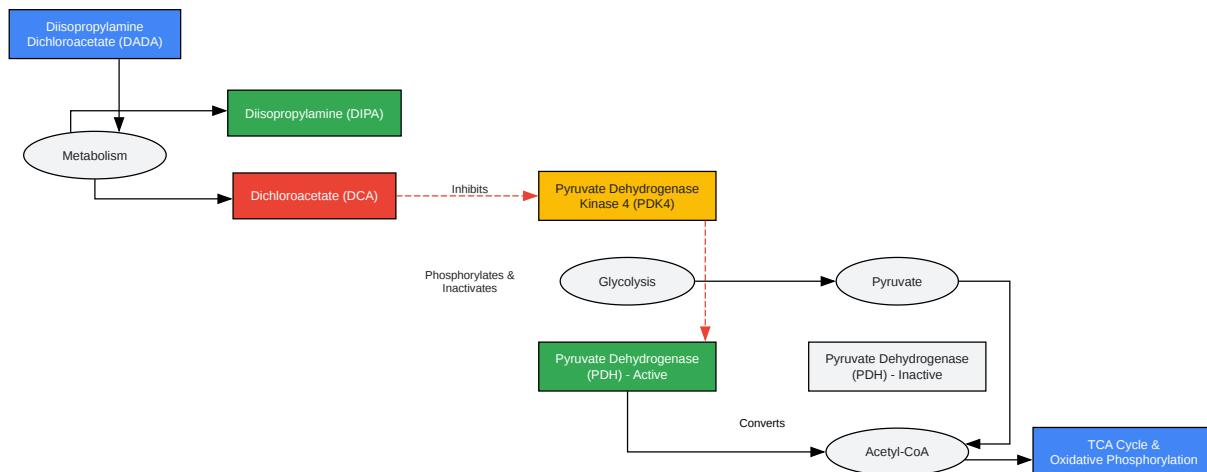
Parameter	Change from Baseline
Systolic Blood Pressure	-15%
Diastolic Blood Pressure	-9%
Mean Arterial Pressure	-15%
Blood Pressure Amplitude	-25%
Stroke Volume	-22%
Cardiac Output	-19%
Total Peripheral Resistance	+13% (statistically insignificant)

Data from a study involving the rapid intravenous application of 100 mg of **diisopropylamine hydrochloride** in 10 non-pregnant hypertensive patients.

Role in Cellular Metabolism via PDK4 Inhibition

Diisopropylamine dichloroacetate (DADA) has been shown to be an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). PDK4 is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gateway for the entry of pyruvate into the tricarboxylic acid (TCA) cycle for cellular respiration. By inhibiting PDK4, DADA effectively activates the PDH complex, promoting oxidative phosphorylation over glycolysis.

Metabolism and Signaling Pathway of Diisopropylamine Dichloroacetate (DADA):



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Caption: Metabolism of DADA and subsequent inhibition of the PDK4/PDH pathway.

This pathway highlights how the metabolic breakdown of DADA leads to the production of dichloroacetate, which in turn modulates a key enzymatic checkpoint in cellular energy metabolism. This mechanism is of significant interest in various therapeutic areas, including metabolic disorders and oncology.

Pharmacokinetics

Pharmacokinetic data for **diisopropylamine hydrochloride** is limited. However, studies on diisopropylamine dichloroacetate (DADA) in horses provide some insight into the behavior of its metabolite, diisopropylamine (DIPA).

Pharmacokinetic Parameters of Diisopropylamine (DIPA) in Horses following DADA Administration:

Parameter	Finding
Major Metabolite	Diisopropylamine (DIPA) is the major metabolite of DADA found in equine urine.
Detection in Blood	Neither DADA nor DIPA were detectable

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com